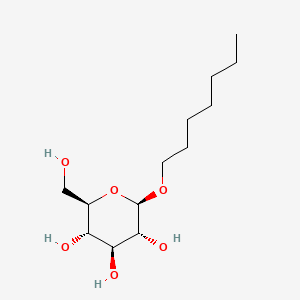
Neodymium bromide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium bromide hydrate is a chemical compound with the formula NdBr₃·xH₂O. It is a hydrate form of neodymium bromide, where water molecules are incorporated into its crystal structure. This compound is known for its violet solid appearance and is primarily used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium bromide hydrate can be synthesized by dissolving neodymium oxide or neodymium carbonate in hydrobromic acid. The reaction typically occurs at room temperature and results in the formation of this compound. The equation for this reaction is: [ \text{Nd}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{NdBr}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting neodymium oxide with hydrobromic acid under controlled conditions to ensure high purity and yield. The process involves careful monitoring of temperature and concentration to prevent partial hydrolysis, which can occur if the compound is dehydrated .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium bromide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neodymium oxide.
Reduction: It can be reduced to elemental neodymium.
Substitution: It can participate in substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: Often requires strong reducing agents like lithium aluminum hydride.
Substitution: Can involve halide exchange reactions using other halide salts.
Major Products Formed:
Oxidation: Neodymium oxide.
Reduction: Elemental neodymium.
Substitution: Various neodymium halides depending on the substituting halide.
Applications De Recherche Scientifique
Neodymium bromide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: Employed in certain biochemical assays and as a reagent in the study of biological systems.
Medicine: Investigated for potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of high-strength permanent magnets, which are essential in various technological applications such as electric vehicles and wind turbines
Mécanisme D'action
The mechanism by which neodymium bromide hydrate exerts its effects is primarily through its interaction with other chemical species. In catalytic applications, it facilitates reactions by providing a surface for reactants to interact. In biological systems, it can bind to specific molecular targets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
- Neodymium chloride hydrate (NdCl₃·xH₂O)
- Neodymium iodide hydrate (NdI₃·xH₂O)
- Neodymium fluoride hydrate (NdF₃·xH₂O)
Comparison: Neodymium bromide hydrate is unique due to its specific bromide ion, which imparts different chemical properties compared to its chloride, iodide, and fluoride counterparts. For instance, this compound has different solubility and reactivity profiles, making it suitable for specific applications where other neodymium halides may not be as effective .
Propriétés
IUPAC Name |
tribromoneodymium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Nd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFUTJPVPUQMY-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Nd](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2NdO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(1S)-1-carboxy-3-phenylpropyl]azanium;chloride](/img/structure/B7802731.png)




